Isosorbide-13C6 5-Mononitrate
Overview
Description
Isosorbide-13C6 5-Mononitrate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of isosorbide mononitrate, which is commonly used as a medication to prevent and treat angina pectoris. The compound is labeled with carbon-13, a non-radioactive isotope, making it useful for tracing and quantifying metabolic pathways in various biological and chemical studies .
Mechanism of Action
Target of Action
Isosorbide-13C6 5-Mononitrate, a nitrate-class drug, primarily targets the smooth muscles of both arteries and veins . Its action is more prominent on veins, which helps reduce cardiac preload .
Mode of Action
This compound acts as a prodrug for its active metabolite, nitric oxide . Nitric oxide is known to activate guanylate cyclase in smooth muscle, which increases guanosine 3’5’ monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and results in smooth muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formation of free radical nitric oxide from nitrates. The nitric oxide then activates guanylate cyclase, leading to an increase in cGMP. This increase in cGMP results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching peak concentrations within an hour . It undergoes no significant first-pass metabolism and is virtually 100% bioavailable . Its clearance is 127 ml/min, volume of distribution is 48.5 litres, and half-life is approximately 4.4 hours . Its pharmacokinetics are linear over the dosage range likely to be used clinically .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle within blood vessels . This leads to vasodilation, predominantly in veins, which reduces cardiac preload . This action is beneficial in the prevention and treatment of angina pectoris caused by coronary artery disease .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the metabolic degradation rate declines due to the steric protection of the 5-endopositioned nitrogroup . This results in a decrease in the first pass metabolism, possibly compensating for the simultaneously occurring decrease of intrinsic vasodilating activity . This makes this compound a single active substance with less variability in serum concentrations, which should correlate well with observed effects .
Biochemical Analysis
Biochemical Properties
Isosorbide-13C6 5-Mononitrate interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have a vasodilating effect, primarily acting on the smooth muscles of both arteries and veins . This action is predominantly seen in veins, leading to a reduction in cardiac preload . The compound’s activity is due to its transformation into nitric oxide, a potent vasodilator .
Cellular Effects
This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a decrease in serum antioxidant capacity .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into nitric oxide, which then stimulates soluble guanylate cyclase . This leads to an increase in cyclic GMP, which in turn activates cGMP-dependent protein kinase . The protein kinase then lowers intracellular calcium levels, leading to relaxation of vascular smooth muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects. For instance, even five hours after administration, a significant reduction of S-T elevations could be demonstrated . This indicates that the compound has a long-lasting effect .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For example, in a study on dogs, it was found that significant effects on the epicardially derived S-T elevations were observed at doses that did not yet lead to a lowering of the systolic blood pressure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, with Isosorbide-5-Mononitrate being the main metabolite . The metabolic degradation rate declines in the order Isosorbide Dinitrate, Isosorbide-2-Mononitrate to Isosorbide-5-Mononitrate .
Transport and Distribution
After administration, this compound is distributed throughout the body. It has a smaller volume of distribution compared to Isosorbide Dinitrate . The clearance rate of the compound is almost exclusively by the extrarenal route .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with soluble guanylate cyclase, an enzyme found in the cytoplasm of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Isosorbide-13C6 5-Mononitrate typically involves the selective nitration of isosorbide. One method includes using isosorbide dinitrate as a starting material and employing palladium on carbon (Pd/C) as a catalyst in a mixed solvent. The selective hydrogenation reduction of the 2-nitro group is carried out, followed by filtration and extraction processes to obtain high-purity isosorbide 5-mononitrate .
Industrial Production Methods
For industrial production, the process is scaled up to ensure higher yields and purity. The use of recyclable catalysts and solvents helps in reducing costs and improving efficiency. The method involves similar steps as the laboratory synthesis but on a larger scale, ensuring that the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Isosorbide-13C6 5-Mononitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrate esters.
Reduction: Selective reduction can convert it back to isosorbide or other intermediates.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for selective hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different nitrate esters, isosorbide, and other functionalized derivatives. These products are useful in various applications, including pharmaceuticals and chemical research .
Scientific Research Applications
Isosorbide-13C6 5-Mononitrate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Isosorbide Mononitrate: The non-labeled version used primarily in clinical settings for angina treatment.
Isosorbide Dinitrate: Another nitrate ester used for similar therapeutic purposes but with different pharmacokinetics.
Nitroglycerin: A well-known nitrate used for acute angina relief.
Uniqueness
Isosorbide-13C6 5-Mononitrate is unique due to its stable isotope labeling, which allows for detailed metabolic studies that are not possible with non-labeled compounds. This makes it invaluable in research settings where precise tracking of metabolic pathways is required .
Properties
IUPAC Name |
[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYYJSYQOXTPL-AEKYUDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675981 | |
Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217604-00-6 | |
Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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